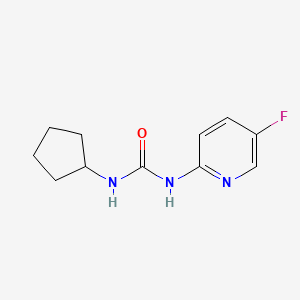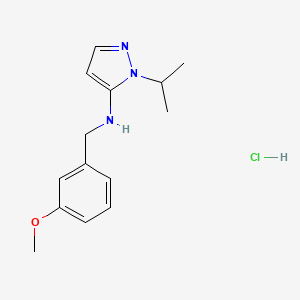![molecular formula C14H16N4O3S B12237365 6-ethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B12237365.png)
6-ethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group at the 6-position, a carboxamide group at the 4-position, and a sulfamoylphenylmethyl group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.
Introduction of the Ethyl Group: The ethyl group can be introduced at the 6-position of the pyrimidine ring through an alkylation reaction using ethyl halides under basic conditions.
Attachment of the Sulfamoylphenylmethyl Group: The sulfamoylphenylmethyl group can be attached to the pyrimidine ring through a nucleophilic substitution reaction using a suitable sulfamoylphenylmethyl halide.
Formation of the Carboxamide Group: The carboxamide group can be introduced at the 4-position of the pyrimidine ring through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylphenylmethyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-ethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For example, as an inhibitor of carbonic anhydrase IX, the compound binds to the active site of the enzyme, preventing its normal function in regulating pH and ion balance in cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Properties
Molecular Formula |
C14H16N4O3S |
|---|---|
Molecular Weight |
320.37 g/mol |
IUPAC Name |
6-ethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H16N4O3S/c1-2-11-7-13(18-9-17-11)14(19)16-8-10-3-5-12(6-4-10)22(15,20)21/h3-7,9H,2,8H2,1H3,(H,16,19)(H2,15,20,21) |
InChI Key |
QEUDSHPRNHOUFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methoxyphenyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazine](/img/structure/B12237284.png)

![4-Cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B12237296.png)

![N,5-dimethyl-N-(1-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)pyrimidin-2-amine](/img/structure/B12237302.png)

![1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B12237305.png)
![5-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B12237312.png)
![2-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B12237320.png)
![3-(2-methoxyethyl)-1-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B12237323.png)
![2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B12237329.png)
![1-ethyl-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B12237335.png)
![4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12237338.png)
![2-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B12237343.png)
